molecular formula C15H16O3 B14199219 2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol CAS No. 919355-94-5

2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol

Cat. No.: B14199219
CAS No.: 919355-94-5
M. Wt: 244.28 g/mol
InChI Key: NQVSYULCJYEURM-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol is an organic compound with the molecular formula C15H16O3 It is a phenolic compound characterized by the presence of methoxy groups and a benzyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 2-Methoxy-5-[(4-methoxyphenyl)imino]methyl]phenol using sodium borohydride as a reducing agent . The reaction typically occurs under mild conditions, with the Schiff base dissolved in an appropriate solvent such as ethanol or methanol, and the reducing agent added gradually.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence its biological activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The exact pathways and molecular targets are still under investigation, but its antioxidant properties are believed to play a significant role in its biological effects .

Comparison with Similar Compounds

2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol can be compared with other similar compounds, such as:

Properties

CAS No.

919355-94-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-methoxy-5-[(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C15H16O3/c1-17-13-6-3-11(4-7-13)9-12-5-8-15(18-2)14(16)10-12/h3-8,10,16H,9H2,1-2H3

InChI Key

NQVSYULCJYEURM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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